1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Vue d'ensemble

Description

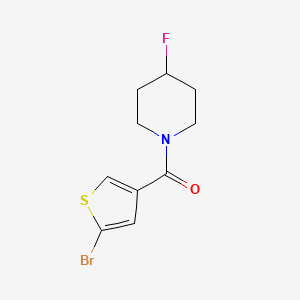

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is a synthetic organic compound that features a brominated thiophene ring attached to a piperidine ring via a carbonyl group, with a fluorine atom substituting one of the hydrogen atoms on the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can be synthesized through a multi-step process:

Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Carbonylation: The brominated thiophene undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position. This can be achieved using carbon monoxide in the presence of a palladium catalyst.

Formation of Piperidine Derivative: The carbonylated bromothiophene is then reacted with 4-fluoropiperidine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for bromination and carbonylation steps to ensure consistent product quality and efficient use of reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling: Palladium catalysts with appropriate ligands.

Major Products:

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Coupling: Biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

1.1. Enzyme Inhibition

One of the primary applications of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is its role as an inhibitor of the enzyme IKK-2 (IκB kinase 2). Inhibition of this enzyme is beneficial for treating inflammatory diseases, as IKK-2 plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation and immune responses. The compound has been shown to effectively inhibit IKK-2 activity, making it a candidate for developing anti-inflammatory medications .

1.2. Treatment of Inflammatory Diseases

The compound's ability to inhibit IKK-2 suggests potential therapeutic uses in conditions characterized by inflammation, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. By targeting this pathway, the compound may help reduce symptoms and progression associated with these diseases .

2.2. Analgesic Properties

Piperidine derivatives are frequently studied for their analgesic effects. While direct studies on the analgesic properties of this compound are yet to be published, the structural characteristics of piperidines suggest that this compound could also possess pain-relieving properties .

3.1. Study on IKK-2 Inhibition

A study demonstrated that compounds structurally related to this compound effectively inhibited IKK-2 activity in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and the level of inhibition observed, highlighting its potential as a therapeutic agent for inflammatory diseases .

3.2. Antimicrobial Efficacy Evaluation

In another research effort, related bromopyridine compounds were evaluated for their antimicrobial properties against various strains, including Escherichia coli. The findings suggested that modifications in side chains significantly influenced antimicrobial potency, providing insights into how structural variations could enhance efficacy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine depends on its application:

Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability.

Material Science: The electronic properties of the thiophene ring contribute to its function in semiconductors and LEDs, facilitating charge transport and light emission.

Comparaison Avec Des Composés Similaires

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can be compared with other thiophene and piperidine derivatives:

Similar Compounds:

Activité Biologique

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that may enhance its activity through various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound contains:

- A bromothiophene group, which is known for its electron-withdrawing properties.

- A fluorinated piperidine , which may enhance lipophilicity and bioavailability.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, which are crucial in signaling pathways related to cancer and inflammation .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels linked to pain and oncogenesis .

- Cell Cycle Regulation : Like other piperidine derivatives, it may affect cell cycle regulators, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it a candidate for further development in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

- Absorption : The presence of fluorine may improve absorption due to increased lipophilicity.

- Metabolism : Investigations into metabolic pathways are necessary to identify potential metabolites and their biological implications.

- Excretion : Studies should assess how the compound is eliminated from the body to predict dosing regimens.

Propriétés

IUPAC Name |

(5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKAXCKEOQNEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)C2=CSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.